5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Description
5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Modifications
Several studies have focused on synthesizing and modifying imidazo[4,5-b]pyridine derivatives due to their potential pharmacological activities. For instance, researchers have developed potent and orally active ET(A) selective antagonists with structures related to imidazo[4,5-b]pyridine, highlighting the importance of modifications at specific positions of the aryl ring to achieve desired biological activities and pharmacokinetic profiles without inhibitory activity on human cytochrome P450 enzymes (Yoshizumi et al., 2004). Another study introduced a versatile reagent for the regioselective synthesis of 1-desazapurines, demonstrating the utility of these compounds as potent pharmacophores in drug design (Ostrovskyi et al., 2011).
Chemical Properties and Applications
Imidazo[4,5-b]pyridine derivatives have been synthesized through various methods, including a one-pot synthesis approach, which allows for the introduction of different substituents, showcasing the flexibility of synthetic strategies for these compounds (Crawforth & Paoletti, 2009). These derivatives have found applications in developing novel antiprotozoal agents, with some showing strong DNA affinities and excellent in vitro and in vivo activities against protozoal pathogens (Ismail et al., 2004).
Antitumor Potential and DNA Interaction
Research on selenylated imidazo[1,2-a]pyridines has highlighted their promising activity against breast cancer cells. These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis, suggesting their potential as antitumor agents (Almeida et al., 2018). This research underscores the versatility of imidazo[4,5-b]pyridine derivatives in exploring new therapeutic avenues.
Optical Properties and Material Applications
Imidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their optical properties, revealing their potential as emitters with large Stokes' shifts. These findings open up possibilities for their application in luminescent materials and highlight the broad utility of imidazo[4,5-b]pyridine derivatives beyond pharmacological uses (Volpi et al., 2017).
Properties
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-24-13-6-5-10(7-14(13)23-3)12-8-11(17(21)22)15-16(20-12)19-9(2)18-15/h5-8H,4H2,1-3H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUTNDQWZZQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.